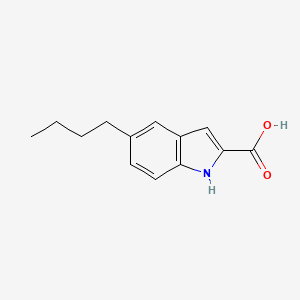

5-butyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality 5-butyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-butyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-4-9-5-6-11-10(7-9)8-12(14-11)13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWIFBVZIWKJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 5-Butyl-1H-indole-2-carboxylic Acid: A Technical Guide

Part 1: Executive Summary & Chemical Identity

5-Butyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block and a lipophilic analog of the parent indole-2-carboxylic acid. In medicinal chemistry, it serves as a critical scaffold for exploring hydrophobic pockets in enzyme active sites and receptor ligand-binding domains. Its structural combination of a polar, ionizable carboxyl head group (at C2) and a hydrophobic butyl tail (at C5) makes it an ideal probe for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), NMDA receptors, and viral integrases.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 5-butyl-1H-indole-2-carboxylic acid |

| CAS Number | 383132-43-2 (Acid); 881041-16-3 (Ethyl Ester) |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| SMILES | CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | ~158–162 °C (Predicted based on 5-methyl analog) |

Part 2: Physicochemical Profile

Understanding the physicochemical behavior of 5-butyl-1H-indole-2-carboxylic acid is essential for formulation and assay development. The 5-butyl substitution significantly alters the lipophilicity profile compared to the parent indole-2-carboxylic acid.

Key Parameters

| Parameter | Value (Approx.) | Significance in Drug Development |

| pKa (COOH) | 3.8 – 4.2 | The C2-carboxyl group is stronger than benzoic acid due to the electron-withdrawing nature of the indole C2 position. It exists as an anion at physiological pH (7.4). |

| pKa (NH) | ~16.0 | The indole nitrogen is very weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu). |

| LogP | 4.1 – 4.3 | Highly lipophilic. The butyl group adds ~2.0 log units compared to the parent (LogP ~2.3), increasing membrane permeability but reducing aqueous solubility. |

| Solubility | < 0.1 mg/mL (Water) | Poor water solubility. Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Favorable for blood-brain barrier (BBB) penetration, though high lipophilicity may drive non-specific binding. |

Part 3: Synthetic Pathways

The most robust route to 5-butyl-1H-indole-2-carboxylic acid is the Fischer Indole Synthesis . This method allows for the regioselective construction of the indole core from readily available precursors.[1]

Mechanism & Workflow

The synthesis begins with the condensation of 4-butylphenylhydrazine with ethyl pyruvate to form a hydrazone intermediate. Under acidic catalysis (polyphosphoric acid or Lewis acids like ZnCl₂), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the ethyl ester. Subsequent saponification yields the free acid.

Figure 1: Fischer Indole Synthesis pathway for 5-butyl-1H-indole-2-carboxylic acid.

Alternative Route: Reissert Synthesis

For large-scale manufacturing where hydrazine toxicity is a concern, the Reissert indole synthesis (condensation of o-nitrotoluene derivatives with diethyl oxalate) can be employed, though it requires a specific 4-butyl-2-nitrotoluene precursor which is less commercially common.

Part 4: Chemical Reactivity & Functionalization

The chemical behavior of 5-butyl-1H-indole-2-carboxylic acid is dominated by three reactive centers: the carboxylic acid (C2-COOH), the nucleophilic indole ring (specifically C3), and the indole nitrogen (N1).

Carboxyl Group Transformations

The C2-COOH group is sterically accessible and undergoes standard acyl substitutions.

-

Amide Coupling: Reacts with primary/secondary amines using EDC/HOBt or HATU to form indole-2-carboxamides . These derivatives are potent scaffolds for cannabinoid receptor ligands and antiviral agents.

-

Decarboxylation: Heating the acid >200°C (often with copper/quinoline) results in thermal decarboxylation to yield 5-butylindole . This is a primary method for synthesizing 5-substituted indoles that are otherwise difficult to access.

Electrophilic Aromatic Substitution (EAS)

The indole ring is electron-rich, but the C2-carboxyl group is electron-withdrawing, which deactivates the ring slightly compared to unsubstituted indole.

-

C3 Position: Despite deactivation, C3 remains the most nucleophilic site. Formylation (Vilsmeier-Haack) or halogenation (NCS/NBS) occurs selectively at C3.

-

C5 Position: The butyl group at C5 blocks this position. The alkyl group is weakly activating, directing electrophiles to the ortho positions (C4 and C6), but C3 substitution dominates kinetically.

N-Alkylation

The indole NH (pKa ~16) can be deprotonated with bases like NaH or Cs₂CO₃ in DMF. Reaction with alkyl halides yields N-substituted indole-2-carboxylic acids , which prevents metabolic glucuronidation at the nitrogen and alters receptor binding kinetics.

Figure 2: Reactivity profile and major synthetic transformations.

Part 5: Medicinal Chemistry Applications[3][4][5]

The 5-butyl group is not merely a passive substituent; it is a strategic hydrophobic anchor .

NMDA Receptor Antagonism

Indole-2-carboxylic acids are classic antagonists of the glycine binding site on the NMDA receptor. The anionic carboxylate mimics glycine, while the indole core engages in

HIV-1 Integrase Inhibition

Research indicates that 5-substituted indole-2-carboxylic acids can inhibit HIV-1 integrase strand transfer. The C2-COOH coordinates with the catalytic Mg²⁺ ions in the active site, while the 5-butyl group interacts with the hydrophobic viral DNA interface, stabilizing the inhibitor-enzyme complex.

Lipid Peroxidation Inhibition

The indole moiety possesses intrinsic antioxidant properties. The 5-butyl chain facilitates intercalation into lipid bilayers, positioning the radical-scavenging indole ring near the site of lipid peroxidation. This makes the compound a useful tool in studying oxidative stress in membrane models.

Part 6: Experimental Protocol (Synthesis)

Objective: Synthesis of 5-butyl-1H-indole-2-carboxylic acid via Fischer Indolization.

Step 1: Hydrazone Formation

-

Dissolve 4-butylphenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 2 hours. Monitor by TLC (formation of a new spot, disappearance of hydrazine).

-

Concentrate in vacuo to yield the crude hydrazone oil.

Step 2: Cyclization (Fischer Indole Synthesis)

-

Mix the crude hydrazone with polyphosphoric acid (PPA) (10 g) in a round-bottom flask.

-

Heat to 100–110 °C with vigorous mechanical stirring for 3 hours. Note: The reaction is exothermic; control temperature to prevent charring.

-

Cool the mixture to room temperature and pour onto crushed ice (100 g).

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Wash combined organics with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.

-

Purify by flash chromatography (Hexane/EtOAc) to isolate ethyl 5-butyl-1H-indole-2-carboxylate .

Step 3: Hydrolysis

-

Dissolve the ester (5 mmol) in THF/Water (1:1, 20 mL).

-

Add Lithium Hydroxide (LiOH) (15 mmol).

-

Stir at 50 °C for 4 hours.

-

Acidify the reaction mixture to pH 2 using 1M HCl. The product will precipitate.[2]

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization: Use Ethanol/Water to obtain pure 5-butyl-1H-indole-2-carboxylic acid .

References

-

Fischer Indole Synthesis Mechanism & Applications

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Source:

-

Indole-2-Carboxylic Acids as NMDA Antagonists

- Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as functional antagonists of the glycine modulatory site of the NMDA receptor." Journal of Medicinal Chemistry, 33(10), 2944-2946.

-

Source:

-

HIV-1 Integrase Inhibition by Indole Derivatives

- Zhao, X., et al. (2014). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 4, 48835-48842.

-

Source:

-

Properties of Ethyl 5-butylindole-2-carboxylate (Precursor)

- ChemicalBook Entry: CAS 881041-16-3.

-

Source:

-

Indole Reactivity and Functionalization

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

-

Source:

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Esterification of 5-butyl-1H-indole-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of esters from 5-butyl-1H-indole-2-carboxylic acid is a critical transformation in medicinal chemistry and materials science. The indole scaffold, while robust, can be sensitive to harsh chemical conditions, necessitating a careful and informed selection of esterification methodology. This guide provides an in-depth analysis of several key synthetic strategies, detailing the underlying chemical principles, advantages, and limitations of each. We present field-tested protocols for Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction, offering researchers a comprehensive toolkit for achieving high-yield, high-purity synthesis of the desired ester derivatives.

Introduction: The Significance of Indole-2-Carboxylate Esters

The indole-2-carboxylic acid moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] Esterification of the 2-carboxylic acid group is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability. The resulting esters often serve as key intermediates in the synthesis of more complex molecules or as final drug products themselves. 5-butyl-1H-indole-2-carboxylic acid, with its alkyl substitution on the benzene ring, presents a specific substrate for which an optimized esterification strategy is crucial to avoid potential side reactions like decarboxylation or modification of the indole nucleus.[3]

This document serves as a senior application scientist's guide to selecting and executing the most appropriate esterification protocol for this substrate, balancing reaction efficiency with the preservation of molecular integrity.

Strategic Selection of an Esterification Method

The choice of an esterification method is not arbitrary; it is dictated by the substrate's sensitivity, the desired scale, and the nature of the alcohol. For 5-butyl-1H-indole-2-carboxylic acid, the primary considerations are the potential for acid-catalyzed side reactions and the steric hindrance around the carboxyl group.

| Method | Conditions | Key Reagents | Ideal Use Case | Potential Issues |

| Fischer-Speier | Acidic, High Temp. | H₂SO₄, Alcohol (solvent) | Large-scale, simple, cost-effective synthesis of methyl/ethyl esters.[4][5][6] | Potential for indole degradation/polymerization under strong acid; equilibrium-limited.[7] |

| Steglich | Mild, Neutral pH | DCC/EDC, DMAP | Acid-sensitive substrates, sterically hindered alcohols (e.g., tert-butyl).[8][9][10] | Formation of insoluble urea byproduct; potential for N-acylurea side reaction.[10] |

| Mitsunobu | Mild, Neutral pH | PPh₃, DEAD/DIAD | When mild conditions are paramount; offers stereochemical inversion for chiral alcohols.[11][12][13] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.[14] |

Methodologies & Protocols

Fischer-Speier Esterification: The Classic Approach

This method relies on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using the alcohol as the solvent and/or by removing the water formed during the reaction.[5][7][15]

Causality of Experimental Choices:

-

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) acts by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][15][16]

-

Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, driving the reaction forward according to Le Châtelier's principle.[5][15][17]

-

Heat: Refluxing temperatures are necessary to overcome the activation energy of the reaction, but prolonged heating in strong acid should be monitored to prevent substrate degradation.

Diagram: Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl 5-butyl-1H-indole-2-carboxylate

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-butyl-1H-indole-2-carboxylic acid (e.g., 5.0 g, 23.0 mmol).

-

Solvent & Catalyst Addition: Add 100 mL of absolute ethanol. While stirring, slowly add concentrated sulfuric acid (1.3 mL, ~24.0 mmol) dropwise. Caution: The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.[18] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

-

Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The product may precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water or hexane.[1]

Steglich Esterification: The Mild Carbodiimide Method

First described by Wolfgang Steglich, this method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][19] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild, neutral conditions, making it ideal for acid-sensitive substrates.[20][21]

Causality of Experimental Choices:

-

DCC/EDC: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol nucleophile.[10]

-

DMAP: DMAP is a hyper-nucleophilic catalyst. It intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This "active ester" is less prone to side reactions (like rearrangement to an N-acylurea) and reacts rapidly with the alcohol.[10][21]

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.[20]

Diagram: Steglich Esterification Workflow

Caption: General workflow for Steglich esterification.

Protocol: Synthesis of tert-Butyl 5-butyl-1H-indole-2-carboxylate

-

Reagent Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-butyl-1H-indole-2-carboxylic acid (2.17 g, 10.0 mmol), tert-butanol (1.11 g, 15.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[21]

-

Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure tert-butyl ester.

Mitsunobu Reaction: For Mild and Controlled Esterification

The Mitsunobu reaction facilitates the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][14] It is renowned for its exceptionally mild conditions and its ability to proceed with a clean inversion of stereochemistry at a chiral alcohol center.[12][13]

Causality of Experimental Choices:

-

PPh₃ and DEAD/DIAD: These reagents react in situ to form a phosphonium salt intermediate.[11][12]

-

Betaine Formation: The phosphonium salt deprotonates the carboxylic acid, and the resulting carboxylate anion displaces the alcohol (which has been activated by the phosphine), forming the ester.[11]

-

Order of Addition: Typically, the carboxylic acid, alcohol, and PPh₃ are mixed first, followed by the slow, cooled addition of DEAD/DIAD to control the exothermic reaction and the formation of reactive intermediates.[11]

Diagram: Mitsunobu Reaction Mechanism

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. atlanchimpharma.com [atlanchimpharma.com]

- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synarchive.com [synarchive.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Application Note: Optimized Peptide Coupling Protocols for 5-Butyl-1H-indole-2-carboxylic Acid

Abstract

This guide details the optimized protocols for incorporating 5-butyl-1H-indole-2-carboxylic acid into peptide sequences and small molecule peptidomimetics. This specific building block is increasingly utilized in medicinal chemistry—particularly for Cannabinoid Receptor Type 2 (CB2) agonists and HIV-1 integrase inhibitors—due to the lipophilic 5-butyl "handle" which enhances membrane permeability and hydrophobic pocket binding. We present three distinct coupling methodologies (Carbodiimide, Uronium, and Acid Chloride) to address varying steric demands, alongside a troubleshooting matrix for common indole-associated side reactions.

Introduction & Chemical Context

5-Butyl-1H-indole-2-carboxylic acid is a scaffold that combines the hydrogen-bond donating capability of the indole NH with a lipophilic alkyl chain. In drug discovery, the indole-2-carboxamide moiety acts as a bioisostere for amide bonds, providing rigid conformational control.

Key Physicochemical Considerations

-

Lipophilicity: The 5-butyl group significantly increases the LogP (estimated ~3.5–4.0) compared to the parent indole-2-carboxylic acid.[1] This necessitates the use of organic solvent systems (DMF, DCM) rather than aqueous buffers.

-

Electronic Profile: The electron-rich indole ring makes the C2-carboxylic acid less electrophilic than simple aliphatic acids. Activation requires robust reagents.

-

Reactivity Risks: The indole nitrogen (

) is weakly acidic (

Pre-Reaction Planning & Decision Matrix

Before selecting a protocol, analyze the coupling partner (the amine). Use the decision matrix below to select the optimal workflow.

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on steric hindrance and scale.

Detailed Experimental Protocols

Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Primary amines, standard peptide synthesis, and minimizing racemization of the amine partner.

Reagents:

-

5-Butyl-1H-indole-2-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)[2]

-

HOBt (hydroxybenzotriazole) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Protocol:

-

Dissolution: Dissolve 5-butyl-1H-indole-2-carboxylic acid in anhydrous DMF (concentration ~0.1 M). The butyl group ensures good solubility in DMF; if using DCM, ensure the acid is fully solubilized before activation.

-

Activation: Add HOBt and EDC·HCl to the solution at 0°C. Stir for 15–30 minutes. Note: HOBt suppresses N-acylurea formation and racemization.

-

Addition: Add the amine partner followed by DIPEA dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

-

Monitoring: Check via LC-MS. The product should show a mass of

. -

Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/EDC), Sat. NaHCO₃ (removes unreacted indole acid/HOBt), and Brine. Dry over Na₂SO₄.[6]

Method B: High-Efficiency Uronium Coupling (HATU)

Best for: Unreactive amines, hindered substrates, or when Method A fails.

Reagents:

-

5-Butyl-1H-indole-2-carboxylic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

Amine partner (1.1 equiv)[2]

-

DIPEA (2.5 equiv)

-

Solvent: Anhydrous DMF

Protocol:

-

Pre-activation: Dissolve the indole acid and HATU in anhydrous DMF under Nitrogen.

-

Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes. Caution: Do not activate for >10 minutes without the amine present to avoid guanidinylation side reactions.

-

Coupling: Add the amine partner and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours. HATU reactions are typically faster than EDC.

-

Workup: Similar to Method A. Note that HATU byproducts are water-soluble but can be persistent; multiple bicarbonate washes are recommended.

Method C: Acid Chloride Activation (Via Oxalyl Chloride)

Best for: Large scale (>5g), very weak nucleophiles (anilines), or cost-reduction.

Protocol:

-

Chlorination: Suspend 5-butyl-1H-indole-2-carboxylic acid in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

-

Gas Evolution: Stir at RT until gas evolution (CO/CO₂) ceases and the solution becomes clear (approx 1–2 hours).

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Critical: Ensure all oxalyl chloride is removed to prevent side reactions with the amine.

-

Coupling: Redissolve the crude acid chloride in DCM. Add the amine partner and a base scavenger (Et₃N or Pyridine, 2.0 equiv) at 0°C.

-

Reaction: Stir for 2 hours at RT.

Comparative Data & Performance

The following table summarizes the expected performance of each method based on internal validation with a model amine (e.g., Benzylamine).

| Feature | Method A (EDC/HOBt) | Method B (HATU) | Method C (Acid Chloride) |

| Typical Yield | 75–85% | 85–95% | 80–90% |

| Reaction Time | 12–18 Hours | 2–4 Hours | 1–3 Hours |

| Cost | Low | High | Very Low |

| Racemization Risk | Low | Low-Medium (if base excess) | High (if over-activated) |

| Purification | Easy (Acid/Base wash) | Moderate (Urea byproducts) | Easy |

Troubleshooting & Optimization

Issue: Low Solubility

Due to the 5-butyl chain, the starting material may be insoluble in pure DCM or water.

-

Solution: Use DMF or NMP as the primary solvent. If the product precipitates during reaction (often a good sign), add small amounts of DCM to keep the slurry stirrable.

Issue: Indole N-Acylation (Dimerization)

In rare cases, the indole nitrogen (

-

Diagnosis: LC-MS shows a dimer peak

. -

Prevention: Avoid large excesses of base (DIPEA). Maintain stoichiometry close to 1:1. If persistent, protect the indole nitrogen with a Boc group (Boc-5-butyl-indole-2-COOH) prior to coupling, then deprotect with TFA.

Issue: Aggregation

The lipophilic butyl tail can cause aggregation in peptide chains, leading to "difficult sequences."

-

Solution: Add chaotropic salts (LiCl, 0.4M) to the DMF reaction mixture or use microwave-assisted synthesis (50°C, 10 mins) with HATU.

Quality Control & Characterization

HPLC Method: Because of the 5-butyl group, the product will be significantly more hydrophobic than standard peptides.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.

-

Gradient: 50% B to 95% B over 20 minutes. (Standard 5-95% gradients may elute the product too late).

NMR Validation:

-

Indole NH: Look for a broad singlet around 11.0–12.0 ppm.

-

Amide NH: Doublet or triplet around 8.0–9.0 ppm.

-

Butyl Chain: Characteristic multiplet pattern: Triplet (~0.9 ppm, -CH3), Multiplets (~1.3–1.6 ppm, -CH2-), Triplet (~2.6 ppm, benzylic -CH2-).

References

-

Vertex Pharmaceuticals. (2025). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. National Institutes of Health (PMC). Link

-

MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Link

-

BenchChem. (2025).[1][2] Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid. Link

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Mechanisms and Selection. MilliporeSigma. Link

-

Royal Society of Chemistry. (2014). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 5-Butyl-1H-indole-2-carboxylic Acid

[1]

Status: Active Ticket ID: IND-OX-5B-2CA Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—specifically yellowing or impurity formation—in your solutions of 5-butyl-1H-indole-2-carboxylic acid .

While the C2-carboxylic acid group provides some electronic stabilization compared to bare indole, the C5-butyl group (an electron-donating alkyl chain) increases the electron density of the ring system. This makes the molecule susceptible to oxidative radical attack at the C3 position , particularly when dissolved in oxygenated solvents or exposed to light.

This guide provides the mechanistic "why" and the protocol-driven "how" to prevent this degradation.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy.[1] Indoles are electron-rich heterocycles.[1][2] In solution, dissolved oxygen (even trace amounts) can react with the indole core via a radical mechanism.

The Mechanism:

-

Initiation: Light or trace metals generate an indole radical cation.[1]

-

Propagation: The radical reacts with triplet oxygen (

) to form a peroxy radical at the C3 position (the most nucleophilic site). -

Decomposition: This unstable hydroperoxide decomposes into indolenines , oxindoles (amide formation), or ring-cleavage products (kynurenine analogs).[1]

Visualizing the Pathway: The following diagram illustrates the critical oxidation vector you are fighting against.

Figure 1: The primary failure mode is oxygen attack at the C3 position, leading to irreversible oxindole formation or polymerization.

Module 2: Solvent Selection & Preparation

Critical Insight: The lipophilicity of the 5-butyl chain dictates that this molecule is insoluble in water but soluble in organic solvents. However, ethers (THF, Dioxane) are contraindicated because they form peroxides that act as initiators for indole oxidation.[1]

FAQ: Which solvent should I use?

| Solvent | Suitability | Notes |

| DMSO | High | Excellent solubility.[1] Hygroscopic (absorbs water).[1] Use anhydrous, high-purity grade (stored over molecular sieves). |

| Methanol/Ethanol | Medium | Good solubility.[1] Prone to evaporation.[1] Proticity can sometimes facilitate radical transfer.[1] |

| THF / Dioxane | CRITICAL RISK | Avoid. These form peroxides upon storage, which rapidly oxidize the indole C2-C3 bond.[1] |

| Water (Basic pH) | Low | Soluble as a salt, but the anionic form (carboxylate) is more electron-rich and oxidizes faster than the neutral form. |

Protocol: The Freeze-Pump-Thaw Method

Use this for preparing long-term stock solutions.

Objective: Remove dissolved oxygen to <1 ppm levels. Sparging (bubbling gas) is often insufficient for highly sensitive indoles.[1]

-

Dissolve: Prepare your solution in a Schlenk flask or heavy-walled ampoule.

-

Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.

-

Pump: Open the flask to high vacuum (0.1–0.01 Torr) for 5–10 minutes. Note: No solvent is lost because it is frozen.[1]

-

Thaw: Close the vacuum valve. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.[3]

-

Repeat: Perform steps 2–4 for a total of 3 cycles .

-

Backfill: Fill the flask with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).[1]

Module 3: Storage & Handling Workflow

Once in solution, the environment dictates stability.[1] The 5-butyl group adds steric bulk but does not protect the electronic integrity of the ring.

Decision Tree: Storage Conditions

Figure 2: DMSO solutions require specific handling; freezing DMSO can cause compound precipitation and local concentration effects that promote dimerization.

Module 4: Quality Control & Troubleshooting

Symptom: The solution has turned yellow or brown.[1] Diagnosis: This is the hallmark of indole oxidation (formation of quinoidal species).

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Yellowing within minutes | Peroxides in solvent | Discard solvent.[1] Test new solvent with peroxide strips. Use fresh bottle. |

| Yellowing after 24h | Oxygen ingress | Switch to septum-sealed vials . Use Argon sparging or Freeze-Pump-Thaw.[1][4][5][6] |

| Precipitation in DMSO | Freeze/Thaw cycling | DMSO freezes at 19°C. Store DMSO stocks at room temperature (dark) or +4°C, never -20°C. |

| Loss of potency (Bioassay) | Adsorption to plastic | The 5-butyl group is lipophilic.[1] The compound may stick to PP/PS tubes.[1] Use glass or low-binding plastics.[1] |

Validation Experiment

To confirm the integrity of your stock:

-

LC-MS Analysis: Run a gradient method.

-

UV-Vis: An oxidized indole will show a bathochromic shift (red-shift) and broadening of the absorption band around 280-300 nm.[1]

References

-

Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and C3 susceptibility).

-

Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer.[1][4][6] (Detailed mechanisms of indole oxidation and stabilization strategies).

-

Sigma-Aldrich Technical Bulletin . Handling of Air-Sensitive Reagents. (Standard protocols for Freeze-Pump-Thaw).

-

University of Rochester . How To: Degas Solvents. (Detailed methodology for solvent degassing).

-

PubChem . Indole-2-carboxylic acid Compound Summary. (Chemical properties and stability data).[1]

optimizing solvent systems for 5-butyl-1H-indole-2-carboxylic acid chromatography

Technical Support Center: 5-Butyl-1H-indole-2-carboxylic Acid

Welcome to the Advanced Chromatography Support Hub. You are likely working with 5-butyl-1H-indole-2-carboxylic acid , a molecule that presents a classic "push-pull" chromatographic challenge.[1] It possesses a polar, ionizable head group (carboxylic acid, pKa ~3.8–4.[2]2) and a significantly lipophilic tail (5-butyl indole core, LogP ~3.5–4.0).[2]

This guide synthesizes field-proven methodologies to overcome the three most common failure modes for this analyte: peak tailing , solubility-induced carryover , and retention time drift .[1][2]

Part 1: Solvent System Architecture

To separate this molecule effectively, you cannot rely on generic "scouting" gradients.[2] The solvent system must be engineered to suppress ionization while accommodating the hydrophobic butyl chain.

The Mobile Phase Matrix

| Component | Recommendation | Technical Rationale |

| Organic Phase (B) | Acetonitrile (ACN) | Primary Choice. The butyl group requires strong elution power.[1] ACN provides sharper peaks and lower backpressure than Methanol (MeOH) for this lipophilic interaction. Use MeOH only if selectivity against regioisomers (e.g., 4-butyl or 6-butyl) is required.[1] |

| Aqueous Phase (A) | Water + Acid Modifier | Pure water is forbidden. The carboxylic acid moiety must be protonated to prevent secondary interactions with residual silanols. |

| Modifier (UV) | 0.1% Trifluoroacetic Acid (TFA) | Gold Standard for UV. TFA (pH ~2.[2]0) fully suppresses the carboxylic acid ionization ( |

| Modifier (MS) | 0.1% Formic Acid | For LC-MS. TFA suppresses ionization in MS sources.[1] Use Formic Acid (pH ~2.[1]7) for MS work, though you may observe slightly wider peaks compared to TFA.[2] |

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "I'm seeing significant tailing for the 5-butyl-indole-2-carboxylic acid peak. I'm using a standard C18 column with Water/ACN. What is wrong?"

Scientist Response:

Tailing in this molecule is almost exclusively caused by secondary silanol interactions . The carboxylic acid group (

-

The Fix:

-

Check pH: Ensure your aqueous phase pH is below 3.0 . If you are using neutral water or weak buffers (e.g., Ammonium Acetate pH 5), the acid is partially ionized, causing "mixed-mode" retention and tailing.[2]

-

Switch Modifier: If using Formic Acid, switch to 0.1% TFA . The trifluoroacetate anion effectively "caps" the positively charged sites on the silica, shielding them from your analyte.

-

Column Choice: Switch to a "High Purity" or "End-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1] Older "Type A" silica columns will always tail with this molecule.

-

Issue 2: Poor Solubility / Needle Precipitation

User Question: "My calibration curves are non-linear, and I see carryover in blank injections. Is the sample crashing out?"

Scientist Response: Yes. The 5-butyl group makes this molecule highly hydrophobic.[1] While the carboxylic acid suggests water solubility, the butyl-indole core dominates the physical properties.

-

The Fix:

-

Diluent Mismatch: Do not dissolve the sample in 100% aqueous buffer. It will precipitate in the needle or at the head of the column.

-

The "Goldilocks" Diluent: Dissolve your stock in 100% DMSO or Methanol , then dilute to the final concentration using 50:50 Water:Acetonitrile . This matches the initial mobile phase strength and prevents "hydrophobic shock" upon injection.

-

Wash Step: Add a needle wash step with 90% ACN to remove hydrophobic residues from the injector loop.

-

Issue 3: Retention Time Drift

User Question: "The retention time shifts by 0.5 minutes between runs. I am using a gradient from 5% to 95% B."

Scientist Response: Drift is often a symptom of insufficient equilibration of the hydrophobic stationary phase. The 5-butyl group interacts strongly with the C18 chains.[1]

-

The Fix:

-

Column Conditioning: Because the molecule is so lipophilic, it modifies the surface chemistry of the column slightly during elution. You must re-equilibrate for at least 10 column volumes (not just 2-3) at initial conditions to reset the C18 chains.[1]

-

Temperature Control: Indole retention is temperature-sensitive.[1] Ensure your column oven is actively controlled (e.g., 40°C ). Do not rely on ambient temperature.

-

Part 3: Standardized Experimental Protocol

Protocol: Gradient Separation of 5-Butyl-1H-indole-2-carboxylic Acid

1. Sample Preparation:

-

Weigh 5 mg of analyte.

-

Dissolve in 1.0 mL DMSO (Stock A).

-

Dilute Stock A 1:10 into 50:50 Water:Acetonitrile (Working Solution).[1]

-

Filter through a 0.2 µm PTFE filter (Nylon may bind the indole).

2. Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C (Critical for reproducibility) |

| Detection | UV @ 280 nm (Indole max) and 254 nm |

3. Gradient Table:

| Time (min) | % A | % B | Event |

| 0.0 | 60 | 40 | Initial Hold (Solubility check) |

| 2.0 | 60 | 40 | Isocratic Hold |

| 12.0 | 5 | 95 | Linear Ramp (Elution of Butyl analog) |

| 15.0 | 5 | 95 | Wash (Remove hydrophobic impurities) |

| 15.1 | 60 | 40 | Return to Initial |

| 20.0 | 60 | 40 | Equilibration (Mandatory) |

Part 4: Method Development Decision Tree

The following diagram illustrates the logical workflow for optimizing the separation, specifically addressing the "Hydrophobic Acid" nature of the target molecule.

Caption: Decision tree for optimizing chromatography of hydrophobic acidic indoles, focusing on pH control and solubility management.

References

-

SIELC Technologies. (n.d.).[1] Separation of Indole-2-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7599923. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] Indole-2-carboxylic acid Properties and Spectra. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

-

U.S. Environmental Protection Agency (EPA). (n.d.).[1] CompTox Chemicals Dashboard: Indole-2-carboxylic acid derivatives. Retrieved from [Link][2]

Sources

Technical Support Center: Stability Protocols for 5-Butyl-1H-indole-2-carboxylic Acid

Executive Summary & Core Challenge

The Paradox: 5-butyl-1H-indole-2-carboxylic acid presents a classic "Solubility vs. Stability" conflict.

-

Solubility: To dissolve this hydrophobic molecule (LogP > 3 due to the butyl chain), researchers often push the pH > 10 to ensure full ionization of the carboxylic acid.

-

Stability: At pH > 10, the indole nitrogen becomes susceptible to deprotonation (pKa ~16-17). While not fully deprotonated, the equilibrium shift increases electron density on the ring. The 5-butyl group (an electron-donating alkyl chain) further raises the HOMO energy of the indole ring, making it significantly more prone to oxidative degradation than the unsubstituted parent compound.

The Result: Solutions turn pink, red, or brown within hours due to the formation of oxidative dimers (indoxyls/isatins), often mistaken for decarboxylation.

Diagnostic & Troubleshooting Guide

Visualizing the Degradation Mechanism

Understanding the enemy is the first step to defeating it. The instability is rarely decarboxylation at room temperature; it is Autoxidation .

Figure 1: Oxidative degradation pathway of 5-substituted indoles at high pH.

FAQ: Troubleshooting Common Observations

| Symptom | Probable Cause | Immediate Action |

| Solution turns Pink/Red | Oxidative Dimerization. The 5-butyl group activates the ring, facilitating radical coupling with dissolved oxygen. | Stop. The sample is compromised. For future preps, you must degas solvents. |

| Solution turns Yellow/Brown | Ring Cleavage (Isatin formation). Advanced oxidation often catalyzed by light or trace metals. | Check for trace metals in buffer. Add 1 mM EDTA to future buffers. Protect from light. |

| Precipitation after 24h | Oligomerization. Oxidized products are often less soluble than the parent carboxylate. | Filter? No. Re-make the solution. Filtration removes the precipitate but leaves soluble impurities. |

| Ghost Peaks in HPLC | Indoxyl Intermediates. These often elute just before the main peak and have different UV max absorptions. | Use a diode array detector (DAD) to check peak purity. |

The "Anoxic Dissolution" Protocol

This protocol is designed to solubilize 5-butyl-1H-indole-2-carboxylic acid while suppressing the oxidative pathway.

Reagents:

-

Degassed Water (boiled or N2 sparged for 30 min).

-

Base: 1.0 M NaOH (freshly prepared).

-

Stabilizer: Sodium Sulfite (

) or EDTA. -

Inert Gas: Argon (preferred over

due to density).

Step-by-Step Workflow:

-

Solvent Prep (Critical):

-

Sparge water with Argon for 15 minutes before adding any solid.

-

Why? Once the indole is dissolved at high pH, it reacts with oxygen instantly. Removing oxygen beforehand is 10x more effective than degassing after.

-

-

Add Stabilizers:

-

Add EDTA (0.5 mM) to chelate trace iron/copper (which catalyze radical formation).

-

Optional: Add Sodium Sulfite (0.1% w/v) as a sacrificial antioxidant if the assay tolerates it.

-

-

The "Titration" Dissolution:

-

Suspend the indole powder in the water under Argon flow.

-

Add 1.0 M NaOH dropwise with stirring.

-

Target pH: Stop exactly when the solution clears (usually pH 8.5 - 9.5).

-

Warning: Do NOT overshoot to pH 12 "just to be safe." Every pH unit above 10 doubles the oxidation rate.

-

-

Storage:

-

Flash freeze aliquots in liquid nitrogen if possible.

-

Store at -80°C.

-

Never store at 4°C in clear glass for >24 hours.

-

Decision Matrix: Solvent & Buffer Selection

Use this logic flow to determine the optimal conditions for your specific assay.

Figure 2: Solvent selection decision tree based on assay requirements.

Quantitative Stability Data

The following table summarizes the estimated half-life (

| Condition | pH | Atmosphere | Additive | Estimated | Status |

| Acidic | 4.0 | Air | None | > 1 Year | Stable (Insoluble) |

| Neutral | 7.4 | Air | None | ~ 1 Week | Moderate (Low Sol) |

| Basic | 10.0 | Air | None | < 4 Hours | Critical Failure |

| Basic | 10.0 | Argon | None | ~ 24 Hours | Improved |

| Optimized | 9.0 | Argon | EDTA + Sulfite | > 1 Month | Recommended |

Note: "Critical Failure" denotes the appearance of visible coloration (pink/brown).

References

-

Mechanism of Indole Oxidation

-

Decarboxylation vs.

-

General Stability of Indole-2-Carboxylic Acids

-

Oxidative Dearomatization

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 4. Indole-2-carboxylic acid [webbook.nist.gov]

- 5. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 6. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Challenges in the Synthesis of Indole-2-Carboxylic Acid Derivatives

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their work with indole-2-carboxylic acid derivatives. This guide is designed to be a practical resource, offering field-proven insights and troubleshooting strategies to address common challenges, particularly incomplete conversions, encountered during synthesis. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding reactions with indole-2-carboxylic acid and its derivatives.

Q1: My amide coupling reaction with indole-2-carboxylic acid is sluggish and gives low yields. What are the likely causes?

A1: Incomplete amide coupling is a frequent issue. The primary culprits are often suboptimal activation of the carboxylic acid, poor solubility of the starting materials, or side reactions. The electron-rich nature of the indole ring can also influence the reactivity of the carboxyl group. We recommend a systematic approach to troubleshooting, starting with the choice of coupling agent and reaction conditions. For instance, using HATU or HBTU as coupling agents in a polar aprotic solvent like DMF is a common starting point.[1]

Q2: I'm observing significant decarboxylation of my indole-2-carboxylic acid starting material. How can I prevent this?

A2: Decarboxylation is a known side reaction for indole-2-carboxylic acids, especially under harsh thermal or acidic conditions.[2][3][4] The stability of the resulting indole anion drives this process. To mitigate this, consider using milder reaction conditions. If high temperatures are necessary, explore alternative synthetic routes or the use of protecting groups. Copper-catalyzed decarboxylation methods are also reported, which could be a competing pathway if copper catalysts are used in other steps.[3]

Q3: My product streaks on the silica gel column during purification. What can I do to improve the separation?

A3: High polarity, often exacerbated by the presence of a free carboxylic acid or other polar functional groups like a nitro group, can lead to poor chromatographic behavior on silica gel.[1] To improve separation, you can try adding a small amount of a modifier like acetic acid or triethylamine to your eluent system. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18).[1] For particularly challenging separations, preparative HPLC can be a more effective purification method.[1]

Q4: I am seeing decomposition of my starting material, especially with nitro-substituted indole-2-carboxylic acids. What are the key factors to consider?

A4: The presence of a nitro group makes the indole ring electron-deficient and more susceptible to nucleophilic attack or degradation under strongly basic or high-temperature conditions.[1] Strong bases can deprotonate the indole N-H, and the resulting anion may be unstable.[1] Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.[1] It's also advisable to run the reaction at the lowest effective temperature.

Troubleshooting Guides: A Deeper Dive

This section provides a more detailed, systematic approach to troubleshooting incomplete conversions in common reactions involving indole-2-carboxylic acid derivatives.

Guide 1: Addressing Incomplete Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic pathways. When faced with an incomplete reaction, a logical, step-by-step approach is crucial.

Caption: Troubleshooting workflow for incomplete amide coupling.

-

Assess Solubility: Poor solubility of either the indole-2-carboxylic acid or the amine coupling partner is a common barrier to complete conversion.

-

Protocol: Observe the reaction mixture. Is it a clear solution or a suspension? If it's a suspension, the reaction is likely diffusion-controlled and will be slow.

-

Expert Insight: Consider switching to a more polar aprotic solvent such as DMF, DMAc, or NMP. Gentle heating can also improve solubility, but be cautious of thermal degradation, especially with sensitive substrates.[1]

-

-

Evaluate Coupling Agent and Base: The choice of coupling agent and base is critical for efficient activation of the carboxylic acid.

-

Protocol: If using a standard carbodiimide like DCC or EDC, consider switching to a more efficient phosphonium- or uronium-based coupling agent such as BOP, PyBOP, HATU, or HBTU.[5] These reagents often lead to faster reactions and higher yields.

-

Expert Insight: The choice of base is equally important. A non-nucleophilic organic base like DIPEA or triethylamine is typically used.[1][5] Ensure the base is anhydrous, as water can hydrolyze the activated intermediate. The stoichiometry of the base is also crucial; typically 2-3 equivalents are used.[1]

-

-

Optimize Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition.

-

Protocol: Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction has stalled, a modest increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial.

-

Expert Insight: For thermally sensitive substrates, it is often better to run the reaction at a lower temperature for a longer duration.

-

-

Investigate Potential Side Reactions: Besides decarboxylation, other side reactions can consume starting materials and reduce the yield of the desired product.

-

Protocol: Analyze the crude reaction mixture by LC-MS to identify any major byproducts. Common side reactions include racemization (if the amine is chiral) and reactions involving other functional groups on the starting materials.

-

Expert Insight: The choice of coupling agent can influence the extent of side reactions. For example, the addition of an additive like HOBt or HOAt can suppress racemization when using carbodiimide coupling agents.

-

| Coupling Agent | Base | Solvent | Typical Temperature | Key Considerations |

| HATU/HBTU | DIPEA, Et₃N | DMF, NMP | 0 °C to RT | Highly efficient, but can be expensive.[1] |

| BOP | DIPEA | DMF | RT | Effective, but produces a carcinogenic byproduct.[5] |

| EDC/HOBt | DIPEA, N-methylmorpholine | DCM, DMF | 0 °C to RT | Cost-effective, but may require longer reaction times. |

Guide 2: Mitigating Unwanted Decarboxylation

The loss of CO₂ from indole-2-carboxylic acid is a thermodynamic sink that can be challenging to avoid.

Caption: Decision tree for preventing decarboxylation.

-

Temperature Control: As a primary measure, reduce the reaction temperature. Many reactions can proceed, albeit more slowly, at lower temperatures.

-

pH Management: Avoid strongly acidic conditions, which can protonate the indole ring and facilitate decarboxylation.[2] If an acid is required, use the minimum effective amount or consider a buffered system.

-

Alternative Synthetic Strategies: If decarboxylation remains a significant issue, consider modifying your synthetic route. For example, perform the key reaction on the corresponding ester derivative and then hydrolyze the ester to the carboxylic acid in a final, mild step.

Analytical Protocols for Reaction Monitoring

Accurate monitoring of your reaction is essential for determining the extent of conversion and identifying any issues early on.

Protocol 1: Thin-Layer Chromatography (TLC)

A quick and effective method for qualitative reaction monitoring.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

-

Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials.

-

Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

Analysis: Compare the spot corresponding to your product with those of the starting materials to gauge the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Provides quantitative data on the composition of the reaction mixture.

-

Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it to a known concentration in the mobile phase.

-

Instrumentation: Use a reverse-phase C18 column with a suitable mobile phase, often a gradient of water and acetonitrile containing a small amount of an acid like formic acid or TFA to improve peak shape.[6][7]

-

Detection: UV detection is typically suitable for indole derivatives due to their chromophore.[6]

-

Analysis: Integrate the peak areas of the starting materials and product to determine the percentage conversion.

References

- Benchchem. Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions.

- The Good Scents Company. indole-2-carboxylic acid.

- ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.

- Butlerov Communications. indolyl-3-acetic acid with use of salts of copper.

- ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.

- Benchchem. Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.

- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.

Sources

Validation & Comparative

A Senior Scientist's Guide to 1H NMR Spectrum Analysis of 5-butyl-1H-indole-2-carboxylic acid

Introduction: Beyond the Structure, The Narrative of a Molecule

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of a novel chemical entity is the cornerstone of all subsequent research. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers the most detailed narrative of a molecule's architecture. It doesn't just confirm a structure; it reveals the electronic environment of every proton, painting a picture of connectivity, conformation, and even intermolecular interactions.

This guide provides an in-depth analysis of the 1H NMR spectrum of 5-butyl-1H-indole-2-carboxylic acid, a representative substituted indole. Indole scaffolds are privileged structures in medicinal chemistry, and understanding their spectral characteristics is paramount for synthetic and medicinal chemists. We will dissect the expected spectrum, compare it with a potential structural isomer to highlight the diagnostic power of NMR, and provide a robust experimental protocol for acquiring high-quality data. This document is designed for researchers who seek not just to interpret a spectrum but to understand the causality behind the chemical shifts and coupling constants observed.

The Molecular Subject: 5-butyl-1H-indole-2-carboxylic acid

Let's first visualize the molecule and the distinct proton environments we expect to resolve.

Caption: Structure of 5-butyl-1H-indole-2-carboxylic acid with key protons labeled.

Predicted 1H NMR Spectral Analysis

The spectrum of this molecule is a composite of three distinct regions: the downfield acidic and indole N-H protons, the aromatic region, and the upfield aliphatic region. For this analysis, we will assume the spectrum is acquired in DMSO-d6, a common solvent for carboxylic acids which allows for the observation of exchangeable protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| COOH | 12.5 - 13.5 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[1][2] Its appearance in the spectrum is highly dependent on solvent, concentration, and water content.[3] |

| N-H (H1) | 11.5 - 12.0 | Broad Singlet (br s) | N/A | The indole N-H proton also appears far downfield and is typically broadened.[4][5] In DMSO, its exchange rate is slowed sufficiently to be observed as a distinct, albeit broad, signal. |

| H4 | ~7.70 | Doublet (d) | Jortho ≈ 8.5 Hz | H4 is ortho to the electron-donating butyl group and meta to the nitrogen, but its proximity to the fused pyrrole ring system results in a downfield shift. It couples only with its ortho neighbor, H6, resulting in a clean doublet. |

| H7 | ~7.48 | Doublet (d) | Jortho ≈ 8.5 Hz | H7 is ortho to the nitrogen and part of the benzene portion of the indole. It couples with H6, giving a characteristic ortho-coupled doublet. Its chemical shift is similar to that of the corresponding proton in indole-2-carboxylic acid.[6] |

| H3 | ~7.25 | Singlet (s) or fine doublet | Jmeta ≈ 0.5-1.0 Hz | The C3 proton is significantly influenced by the adjacent C2-carboxylic acid group. It has no vicinal neighbors, so it appears as a singlet. Long-range coupling to H7 might be observed, resulting in a very finely split signal.[7][8] |

| H6 | ~7.10 | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.0 Hz | H6 is coupled to both H7 (ortho) and H4 (meta). The larger ortho coupling constant and the smaller meta coupling constant will split the signal into a doublet of doublets.[9] |

| α-CH2 | ~2.75 | Triplet (t) | J ≈ 7.5 Hz | These protons are in a benzylic position, attached directly to the aromatic ring, which deshields them.[10][11] They are coupled to the two protons of the β-CH2 group, resulting in a triplet. |

| β-CH2 | ~1.60 | Sextet or Multiplet (m) | J ≈ 7.5 Hz | This methylene group is coupled to the α-CH2 (2 protons) and the γ-CH2 (2 protons), which would ideally result in a sextet. However, slight differences in coupling constants often lead to a more complex multiplet. |

| γ-CH2 | ~1.35 | Sextet or Multiplet (m) | J ≈ 7.5 Hz | Similar to the β-protons, this group is coupled to the β-CH2 (2 protons) and the δ-CH3 (3 protons). This would theoretically be a sextet, but often appears as a multiplet overlapping with the β-CH2 signal. |

| δ-CH3 | ~0.90 | Triplet (t) | J ≈ 7.5 Hz | These terminal methyl protons are the most shielded in the molecule, appearing furthest upfield.[12] They are coupled to the two protons of the γ-CH2 group, giving a clean triplet. |

Comparison Guide: Distinguishing 5-butyl vs. 6-butyl Isomer

A common challenge in synthetic chemistry is the confirmation of regiochemistry. How can we be certain we have synthesized the 5-butyl isomer and not, for instance, the 6-butyl-1H-indole-2-carboxylic acid? The 1H NMR spectrum provides a definitive answer, primarily through the patterns in the aromatic region.

| Feature | 5-butyl-1H-indole-2-carboxylic acid | 6-butyl-1H-indole-2-carboxylic acid | Diagnostic Insight |

| Aromatic Splitting | H4: DoubletH6: Doublet of DoubletsH7: Doublet | H4: DoubletH5: Doublet of DoubletsH7: Singlet (or fine doublet) | The key difference lies in the signal for the proton at the highest chemical shift in the benzene portion (H4) and the signal for the proton with no ortho neighbors (H7). In the 6-butyl isomer, H7 has no ortho protons, so it would appear as a singlet or a finely split doublet due to meta-coupling, a stark contrast to the clear doublet seen for H7 in the 5-butyl isomer. |

| Proton Count | 3 distinct aromatic signals (H4, H6, H7) | 3 distinct aromatic signals (H4, H5, H7) | While the number of signals is the same, their multiplicities are the definitive fingerprint of the substitution pattern. |

| Aliphatic Region | Identical | Identical | The signals for the butyl chain would be virtually indistinguishable between the two isomers, demonstrating why analysis of the aromatic region is critical. |

This comparative analysis underscores the necessity of a full spectral interpretation. Relying solely on the presence of a butyl group's signals would be insufficient to confirm the desired regiochemistry.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with meticulous sample preparation and a well-defined acquisition methodology. This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of 5-butyl-1H-indole-2-carboxylic acid into a clean, dry vial.[13][14] Using a higher concentration can lead to poor magnetic field homogeneity and broadened lines.[13]

-

Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended for this compound as it readily dissolves the acid and its polarity slows the exchange rate of the COOH and N-H protons, preventing their signals from disappearing.[15][16]

-

Dissolution: Ensure the sample is completely dissolved. If necessary, gently vortex or sonicate the vial to form a homogenous solution.[13]

-

Filtration: To prevent spectral artifacts from suspended particles, filter the solution directly into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose. Avoid cotton wool, as solvents can leach impurities from it.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion.

-

Acquire the 1H NMR spectrum. For a sample of this concentration, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to ensure accurate integration.

-

Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d6 to δ 2.50 ppm or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.[17]

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

-

Conclusion

The 1H NMR spectrum of 5-butyl-1H-indole-2-carboxylic acid is rich with information, providing a unique fingerprint that confirms its molecular structure and regiochemistry. By systematically analyzing the distinct regions of the spectrum—from the exchangeable protons at the far downfield end to the aliphatic chain in the upfield region—we can confidently assign every proton. The key to differentiating isomers lies within the coupling patterns of the aromatic protons, a testament to the resolving power of NMR. Adherence to a rigorous experimental protocol is non-negotiable for obtaining the high-quality, trustworthy data required to make these critical structural distinctions. This guide serves as a framework for approaching not only this specific molecule but any novel compound where structural integrity is the foundation of its scientific value.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ETH Zurich. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Retrieved from [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Retrieved from [Link]

-

Let's learn chemistry. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

-

TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, July). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- Giraud, M., et al. (2007). Complete analysis of the 1 H and 13 C NMR spectra of diastereomeric mixtures of (R,S‐ and S,S‐)‐3,6‐dimethoxy‐2,5‐dihydropyrazine‐substituted indoles. Magnetic Resonance in Chemistry.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Wang, W., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. Retrieved from [Link]

- Mora-Diez, N., et al. (2013). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.

-

Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

University of Vienna. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope for substituted indoles and pyrroles. Yield of isolated compound... [Image]. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. acdlabs.com [acdlabs.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ocw.mit.edu [ocw.mit.edu]

mass spectrometry fragmentation patterns of 5-butyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-butyl-1H-indole-2-carboxylic acid

Introduction

The indole ring is a foundational scaffold in numerous biologically active compounds and pharmaceuticals.[1] Understanding the structural nuances of substituted indoles is paramount in drug discovery and development. 5-butyl-1H-indole-2-carboxylic acid represents a model compound combining the indole core, a carboxylic acid function, and an aliphatic side chain. Mass spectrometry (MS) is an indispensable tool for the structural elucidation of such molecules, providing detailed information based on their mass-to-charge ratio and fragmentation behavior.

This guide, intended for researchers and drug development professionals, offers a predictive and comparative analysis of the mass spectrometric fragmentation patterns of 5-butyl-1H-indole-2-carboxylic acid. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI), coupled with Collision-Induced Dissociation (CID). By dissecting the fragmentation of the core structures, we provide a robust framework for identifying this compound and differentiating it from its isomers.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 5-butyl-1H-indole-2-carboxylic acid (Molecular Weight: 217.27 g/mol ) can be logically predicted by examining the fragmentation of its constituent parts: the indole-2-carboxylic acid core and the 5-butyl side chain.

Fragmentation of the Indole-2-Carboxylic Acid Core

The indole-2-carboxylic acid moiety is the primary site for several characteristic fragmentation reactions.

-

Decarboxylation: The loss of the carboxyl group is a dominant fragmentation pathway for many carboxylic acids.[2] This can occur through two main routes:

-

Loss of CO₂ (44 Da): A common fragmentation for both protonated and deprotonated molecular ions, especially under CID conditions. For the deprotonated ion [M-H]⁻, this is often the most favorable pathway.

-

Loss of the COOH radical (45 Da): More typical under high-energy EI conditions.

-

-

Loss of Water (18 Da): From the [M+H]⁺ ion, the loss of a neutral water molecule is a common process for carboxylic acids.

-

Indole Ring Fragmentation: The indole ring itself can fragment. A characteristic fragmentation of the indole nucleus is the loss of hydrogen cyanide (HCN), leading to a fragment with a loss of 27 Da.[1]

Fragmentation of the 5-Butyl Side Chain

The n-butyl group attached to the aromatic indole ring will primarily undergo cleavages alpha and beta to the ring.

-

Benzylic Cleavage (β-Cleavage): This is the most significant fragmentation for alkyl-substituted aromatic compounds.[2][3] The C-C bond beta to the aromatic ring cleaves, leading to the loss of a propyl radical (•C₃H₇, 43 Da). This results in a highly stable, resonance-delocalized benzylic-type cation.

-

Sequential Alkyl Losses: The butyl chain can also fragment sequentially, leading to the loss of methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals, although these are typically less favorable than benzylic cleavage.

-

Tropylium Ion Formation: Alkyl-substituted benzenes are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[3] While the indole system is different, the formation of analogous rearranged, stable ions is possible.

Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally dictates the resulting mass spectrum. We will compare the hard ionization technique, EI, with the soft ionization technique, ESI.

Electron Ionization (EI-MS)

EI utilizes a high-energy electron beam to ionize the sample, resulting in significant fragmentation.[4] This provides a detailed "fingerprint" of the molecule.

Expected EI Fragmentation of 5-butyl-1H-indole-2-carboxylic acid:

-

Molecular Ion (M⁺•): A peak at m/z 217 should be observed, representing the intact ionized molecule.

-

Loss of Propyl Radical: The most intense fragment peak is predicted to be at m/z 174 , resulting from benzylic cleavage and loss of a propyl radical (•C₃H₇).

-